4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
Overview
Description
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Several studies have explored the antimicrobial properties of compounds related to the diazepinoquinoline family. Al-Hiari et al. (2008) synthesized derivatives of this compound, demonstrating significant antibacterial activity, particularly against Gram-positive strains such as S. aureus and B. subtilis. They also displayed notable antifungal activity against C. albicans. Kumar et al. (2003) and Nandhakumar et al. (2007) also confirmed the antibacterial and antifungal properties of diazepinoquinoline derivatives, adding evidence of their potential in antimicrobial applications (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008) (Kumar, Suresh, & Mohan, 2003) (Nandhakumar, Suresh, Jude, Rajesh Kannan, & Mohan, 2007).
Synthesis and Structural Studies
Kim et al. (1990) and Kim et al. (1999) investigated the synthesis of diazepinoquinoline derivatives through various chemical reactions, providing insights into the structural aspects and potential modifications of these compounds for various applications. This research contributes to the understanding of the chemical properties and synthesis pathways of diazepinoquinoline-related compounds (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990) (Kim & Jeong, 1999).
Application in CNS Targeted Research
Dunlop et al. (2011) discussed the potential applicationof a specific derivative of diazepinoquinoline, vabicaserin, as a selective 5-hydroxytryptamine 2C receptor agonist. This compound has been studied for its potential in targeting disorders related to the central nervous system (CNS), highlighting the significance of diazepinoquinoline derivatives in neurological research (Dunlop, Watts, Barrett, Coupet, Harrison, Mazandarani, Nawoschik, Pangalos, Ramamoorthy, Schechter, Smith, Stack, Zhang, & Rosenzweig-Lipson, 2011).
Anti-inflammatory Activity
Wen et al. (2015) synthesized and evaluated a variety of quinoline derivatives, including those related to the diazepinoquinoline structure, for their anti-inflammatory properties. Their studies demonstrated significant anti-inflammatory effects, suggesting the potential therapeutic application of these compounds in treating inflammatory conditions (Wen, Wang, Liu, Gong, & Quan, 2015).
properties
IUPAC Name |
7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPENBDXAWXJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.